1-(2-benzyl-1H-benzimidazol-1-yl)-3-(4-tert-butylphenoxy)propan-2-ol
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Overview
Description
1-(2-BENZYL-1H-1,3-BENZODIAZOL-1-YL)-3-(4-TERT-BUTYLPHENOXY)PROPAN-2-OL is a complex organic compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-BENZYL-1H-1,3-BENZODIAZOL-1-YL)-3-(4-TERT-BUTYLPHENOXY)PROPAN-2-OL typically involves multiple steps:
Formation of Benzodiazole Core: The benzodiazole core can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives.
Benzylation: The benzodiazole core is then benzylated using benzyl halides in the presence of a base.
Ether Formation: The tert-butylphenoxy group is introduced through an etherification reaction using appropriate phenols and alkyl halides.
Final Coupling: The final step involves coupling the benzodiazole derivative with the tert-butylphenoxy group under suitable conditions.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
1-(2-BENZYL-1H-1,3-BENZODIAZOL-1-YL)-3-(4-TERT-BUTYLPHENOXY)PROPAN-2-OL can undergo various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-BENZYL-1H-1,3-BENZODIAZOL-1-YL)-3-(4-TERT-BUTYLPHENOXY)PROPAN-2-OL involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins to exert its effects.
Pathways Involved: The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Phenyl-1H-1,3-benzodiazol-1-yl)-3-(4-tert-butylphenoxy)propan-2-ol
- 1-(2-Benzyl-1H-1,3-benzodiazol-1-yl)-3-(4-methylphenoxy)propan-2-ol
Uniqueness
1-(2-BENZYL-1H-1,3-BENZODIAZOL-1-YL)-3-(4-TERT-BUTYLPHENOXY)PROPAN-2-OL is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the tert-butyl group can enhance its stability and lipophilicity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C27H30N2O2 |
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Molecular Weight |
414.5 g/mol |
IUPAC Name |
1-(2-benzylbenzimidazol-1-yl)-3-(4-tert-butylphenoxy)propan-2-ol |
InChI |
InChI=1S/C27H30N2O2/c1-27(2,3)21-13-15-23(16-14-21)31-19-22(30)18-29-25-12-8-7-11-24(25)28-26(29)17-20-9-5-4-6-10-20/h4-16,22,30H,17-19H2,1-3H3 |
InChI Key |
VKHBRCDKKAMXSL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(CN2C3=CC=CC=C3N=C2CC4=CC=CC=C4)O |
Origin of Product |
United States |
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